molecular formula C24H33N5O3 B3798444 3-[3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidine-1-carbonyl]-4,5-dihydro-1H-pyridazin-6-one

3-[3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidine-1-carbonyl]-4,5-dihydro-1H-pyridazin-6-one

Cat. No.: B3798444
M. Wt: 439.6 g/mol
InChI Key: YSYDWULLXNVBOI-UHFFFAOYSA-N
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Description

3-[3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidine-1-carbonyl]-4,5-dihydro-1H-pyridazin-6-one is a complex organic compound that features a piperazine and piperidine moiety linked to a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidine-1-carbonyl]-4,5-dihydro-1H-pyridazin-6-one typically involves multiple steps, starting from readily available starting materials. One common route involves the initial formation of the piperazine and piperidine intermediates, followed by their coupling with the pyridazinone core under specific reaction conditions. The reaction conditions often include the use of solvents like methanol and reagents such as sodium cyanoborohydride for reductive amination .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-[3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidine-1-carbonyl]-4,5-dihydro-1H-pyridazin-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or piperidine moieties.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3-[3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidine-1-carbonyl]-4,5-dihydro-1H-pyridazin-6-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidine-1-carbonyl]-4,5-dihydro-1H-pyridazin-6-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidine-1-carbonyl]-4,5-dihydro-1H-pyridazin-6-one is unique due to its specific combination of piperazine, piperidine, and pyridazinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3-[3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidine-1-carbonyl]-4,5-dihydro-1H-pyridazin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N5O3/c30-22-10-9-21(25-26-22)24(32)29-12-4-7-20(18-29)8-11-23(31)28-15-13-27(14-16-28)17-19-5-2-1-3-6-19/h1-3,5-6,20H,4,7-18H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYDWULLXNVBOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=NNC(=O)CC2)CCC(=O)N3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidine-1-carbonyl]-4,5-dihydro-1H-pyridazin-6-one
Reactant of Route 2
3-[3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidine-1-carbonyl]-4,5-dihydro-1H-pyridazin-6-one
Reactant of Route 3
Reactant of Route 3
3-[3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidine-1-carbonyl]-4,5-dihydro-1H-pyridazin-6-one
Reactant of Route 4
Reactant of Route 4
3-[3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidine-1-carbonyl]-4,5-dihydro-1H-pyridazin-6-one
Reactant of Route 5
Reactant of Route 5
3-[3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidine-1-carbonyl]-4,5-dihydro-1H-pyridazin-6-one
Reactant of Route 6
Reactant of Route 6
3-[3-[3-(4-benzylpiperazin-1-yl)-3-oxopropyl]piperidine-1-carbonyl]-4,5-dihydro-1H-pyridazin-6-one

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